molecular formula C13H12ClN3O B12941974 N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide CAS No. 88875-02-9

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide

Cat. No.: B12941974
CAS No.: 88875-02-9
M. Wt: 261.70 g/mol
InChI Key: VXYUVSFZPQPRHW-UHFFFAOYSA-N
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Description

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide is a chemical compound of interest in medicinal and organic chemistry research. It features a benzamide group linked to a 4-chloro-6-methylpyrimidine ring, a structure known to be a key scaffold in the development of biologically active molecules . Pyrimidine-based compounds are extensively investigated for their potential to interact with various biological targets, such as enzyme active sites, due to their hydrogen-bonding capabilities . This specific molecular architecture suggests potential utility as a synthetic intermediate or building block in drug discovery projects . Researchers may explore its incorporation into larger, more complex molecules aimed at modulating specific biological pathways. The presence of the chloro group on the pyrimidine ring makes it a suitable substrate for further functionalization via nucleophilic aromatic substitution reactions, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

88875-02-9

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

N-[(4-chloro-6-methylpyrimidin-2-yl)methyl]benzamide

InChI

InChI=1S/C13H12ClN3O/c1-9-7-11(14)17-12(16-9)8-15-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18)

InChI Key

VXYUVSFZPQPRHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester

  • Reactants: 2-Aminothiazole-5-carboxylic acid ethyl ester and 2-methyl-4,6-dichloropyrimidine.
  • Reaction: Nucleophilic substitution where the amino group of the thiazole derivative attacks the 4-position chlorine of the dichloropyrimidine.
  • Base: Sodium hydride (NaH) is preferred for deprotonation and activation.
  • Solvent: Tetrahydrofuran (THF) or other aprotic solvents.
  • Temperature: Room temperature to 100°C, typically room temperature is optimal.
  • Molar Ratio: 1:1 preferred for balanced reactivity.
  • Yield: High, due to mild conditions and efficient substitution.

Reaction Scheme:

$$
\text{2-Aminothiazole-5-carboxylic acid ethyl ester} + \text{2-methyl-4,6-dichloropyrimidine} \xrightarrow[\text{NaH}]{\text{THF, RT}} \text{2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester}
$$

Step 2: Hydrolysis to 2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid

  • Starting Material: The ethyl ester from Step 1.
  • Reaction: Base-catalyzed hydrolysis under alkaline conditions.
  • Base: Sodium hydroxide (NaOH), preferably 4-6N concentration, optimally 5N.
  • Temperature: 0–60°C, with dropwise addition at 0°C and hydrolysis at room temperature.
  • Workup: Acidification to precipitate the carboxylic acid, followed by filtration.
  • Yield: High, with preservation of the chloro substituent on the pyrimidine ring.

Step 3: Formation of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide

  • Reactants: 2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid and 2-chloro-6-methylaniline.
  • Activation: Conversion of the carboxylic acid to acid chloride using oxalyl chloride is preferred.
  • Coupling: Reaction of acid chloride with aniline derivative to form the amide bond.
  • Solvent: Dichloromethane or other inert solvents.
  • Temperature: 0°C to reflux temperature of the solvent, reflux preferred.
  • Reaction Time: 10–30 hours, optimally around 20 hours.
  • Yield: High, with clean conversion to the benzamide.

Summary Table of Preparation Conditions and Yields

Step Reaction Type Reactants Conditions Key Reagents Temperature (°C) Time (h) Yield (%) Notes
1 Nucleophilic substitution 2-Aminothiazole-5-carboxylic acid ethyl ester + 2-methyl-4,6-dichloropyrimidine NaH, THF, molar ratio 1:1 NaH RT (20–25) 4–6 High Mild, scalable, no special reagents
2 Base hydrolysis Ethyl ester intermediate NaOH (5N), dropwise addition NaOH 0–25 2–4 High Preserves chloro group, easy isolation
3 Amide bond formation Acid + 2-chloro-6-methylaniline Oxalyl chloride, DCM, reflux Oxalyl chloride 40–80 (reflux) 15–25 High Conventional acylation, high purity

Research Findings and Technical Notes

  • The use of sodium hydride in Step 1 is critical for efficient nucleophilic substitution without side reactions.
  • Hydrolysis under alkaline conditions avoids dechlorination of the pyrimidine ring, maintaining the integrity of the molecule.
  • Conversion to acid chloride with oxalyl chloride is preferred over other activating agents due to cleaner reaction profiles and easier removal of by-products.
  • Reaction times and temperatures are optimized to balance yield and purity, with reflux conditions in Step 3 ensuring complete amide bond formation.
  • The synthetic route is amenable to industrial scale-up due to the availability of starting materials, mild conditions, and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

N-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide
  • Structural Differences : Replaces the 4-chloro and 6-methyl groups with 4-methyl and 6-oxo substituents.
  • Biological Implications: Binding Interactions: Docking studies against Trypanosoma cruzi trans-sialidase (TcTS) proteins revealed hydrogen bonding with Lys688 in the C-terminal region of the inactive TcTS isoform .
  • Pharmacological Properties: Property Value/Outcome H-Bond Acceptors 1 Toxicity Class (PASS) 6 (Non-toxic) Predicted Activities Mucomembranous protector, chemoprotectant

The absence of the 6-oxo group in the target compound could reduce metabolic susceptibility to hydrolysis .

N-(4-Chloro-6-methylpyrimidin-2-yl)benzamide
  • Structural Differences : Lacks the methylene bridge (-CH2-) between the pyrimidine and benzamide groups.
  • Implications : Reduced molecular flexibility may limit binding to conformational-sensitive targets. The direct linkage could alter electronic distribution, affecting solubility and bioavailability .

Halogen-Substituted Analogs

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide
  • Structural Differences : Replaces the pyrimidine ring with a trifluoromethyl- and methyl-substituted pyridine.
  • Key Properties :
    • Electron-Withdrawing Effects : The trifluoromethyl group increases lipophilicity and metabolic stability compared to chloro.
    • Physicochemical Data :
Property Value
Molecular Weight 390.79 g/mol
pKa 11.88 ± 0.70

Comparison with Target Compound : The pyridine-based analog’s trifluoromethyl group may enhance blood-brain barrier penetration, whereas the pyrimidine core in the target compound offers a more compact structure for selective enzyme interactions .

Benzamide Derivatives with Heterocyclic Modifications

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • Structural Differences : Incorporates a sulfamoyl group and 1,3,4-oxadiazole ring.
  • Biological Activity : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .

Biological Activity

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and its applications in various therapeutic contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro and methyl group, linked to a benzamide moiety. The presence of these functional groups is crucial for its interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition . It binds to the active sites of specific enzymes, leading to the modulation of biochemical pathways. This inhibition can affect various physiological processes, making it a candidate for therapeutic applications in diseases where these enzymes play critical roles.

Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and metabolic disorders. For example, it has been evaluated for its ability to inhibit DNA methyltransferases, which are crucial in epigenetic regulation .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The introduction of the 4-chloro-6-methylpyrimidin-2-yl group has been associated with enhanced anticancer activity, particularly in α-aminophosphonates .
  • Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial properties, indicating the potential for developing new antibiotics based on this scaffold .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits DNA methyltransferases (DNMT1, DNMT3A)
Anticancer ActivityCytotoxicity against leukemia KG-1 cells
Antimicrobial PotentialExhibits activity against various bacterial strains

Case Studies

  • Inhibition of DNA Methyltransferases : A study focusing on the compound's ability to inhibit DNMTs revealed significant cytotoxicity against leukemia cells, suggesting that it could serve as a lead compound for developing epigenetic therapies .
  • Antimicrobial Evaluation : Research evaluating derivatives showed that compounds containing the 4-chloro-6-methylpyrimidin-2-yl group displayed enhanced antimicrobial efficacy compared to their predecessors, indicating a structure-activity relationship that could be exploited for drug development .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds have shown favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

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